molecular formula C15H24N4O4 B1405727 Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate CAS No. 1392396-20-1

Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate

Cat. No.: B1405727
CAS No.: 1392396-20-1
M. Wt: 324.38 g/mol
InChI Key: CKNSMZUQEIGRLS-UHFFFAOYSA-N
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Description

Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate is a pyrimidine derivative featuring a tert-butyl carbamate group at the 2-position of the pyrimidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where carbamate groups are widely employed to protect amines during multi-step reactions . Structurally, the pyrimidine core is substituted with an amino group at the 4-position and a methyl group at the 6-position, which influence its electronic properties and reactivity.

Properties

IUPAC Name

tert-butyl N-(4-amino-6-methylpyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4/c1-9-8-10(16)18-11(17-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNSMZUQEIGRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection Using Di-tert-butyl Dicarbonate and DMAP

  • Reagents and Conditions : The reaction typically involves mixing the 4-amino-6-methylpyrimidin-2-yl substrate with di-tert-butyl dicarbonate (BOC2O) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperature (0 °C to room temperature). DMAP is used as a nucleophilic catalyst to accelerate the reaction.
  • Mechanism : DMAP activates the BOC2O, facilitating nucleophilic attack by the amino group on the pyrimidine ring, resulting in the formation of the carbamate linkage.
  • Reaction Monitoring : Thin-layer chromatography (TLC) under UV light is commonly used to monitor the progress of the reaction.
  • Workup : After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed sequentially with citric acid aqueous solution, water, and brine, then dried over anhydrous sodium sulfate before solvent removal and purification by chromatography or recrystallization.

Alternative Base-Mediated Protection Using Sodium Hydride

  • Reagents and Conditions : Sodium hydride (NaH) suspended in DMF is used to deprotonate the amino group of the pyrimidine derivative, followed by the addition of BOC2O or methyl iodide for alkylation steps.
  • Procedure : The substrate is added slowly to the cooled NaH suspension, stirred at 0 °C and then at room temperature. After base activation, BOC2O is introduced to form the carbamate.
  • Purification : The product is extracted with ethyl acetate, washed with citric acid, sodium bicarbonate, and brine, dried, and purified via silica gel chromatography.
  • Yield and Purity : This method typically yields 74–78% of the desired carbamate with high purity confirmed by NMR and mass spectrometry.

Green Chemistry Approach Using Potassium Carbonate

  • Reagents and Conditions : Potassium carbonate (K2CO3) in aqueous media can be used to facilitate the formation of pyrimidine intermediates that can be further converted into carbamates.
  • Process : This method involves stirring the precursor with K2CO3 in water at room temperature, followed by isolation and recrystallization.
  • Advantages : This approach is environmentally friendly due to the use of water as solvent and mild reaction conditions, yielding intermediates suitable for subsequent BOC protection steps.
Method Reagents & Catalysts Solvent Temperature Yield (%) Notes
BOC2O + DMAP Di-tert-butyl dicarbonate, DMAP THF or DMF 0 °C to RT 70–85 Classic protection method, monitored by TLC, high purity
NaH-mediated base activation Sodium hydride, BOC2O DMF 0 °C to RT 74–78 Requires careful handling of NaH, high yield, chromatographic purification
Potassium carbonate aqueous K2CO3 Water Room temperature ~88 (intermediate) Green chemistry approach for precursor synthesis
  • Spectroscopic Characterization : The carbamate product shows characteristic signals in ^1H NMR, such as singlets for tert-butyl protons (~1.5 ppm), methyl groups on the pyrimidine (~2.3 ppm), and aromatic protons between 6.8–7.5 ppm. Mass spectrometry confirms the molecular ion peak corresponding to the protected compound.
  • Reaction Monitoring : TLC with UV visualization is effective for tracking reaction progress.
  • Purification : Silica gel chromatography using ethyl acetate/hexanes mixtures is standard for isolating pure carbamate derivatives.
  • Environmental and Safety Considerations : Use of aqueous K2CO3 and mild conditions reduces hazardous waste. Sodium hydride requires strict moisture control and safety precautions.

The preparation of Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate is well-established through multiple methods, with the most common involving BOC protection using di-tert-butyl dicarbonate catalyzed by DMAP or base-mediated activation with sodium hydride. Green chemistry approaches using potassium carbonate for precursor synthesis are also viable. These methods provide high yields and purity, supported by robust analytical data, making them suitable for scale-up and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Interaction Studies

Research indicates that Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate interacts with various biological targets including enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. Preliminary findings suggest that this compound may effectively modulate certain biological pathways through enzyme inhibition, highlighting its potential as a lead compound in drug development.

Therapeutic Potential

The compound's structural features suggest several therapeutic applications, particularly in treating diseases associated with enzyme dysregulation. For instance, its ability to inhibit specific enzymes could be leveraged in developing treatments for conditions such as cancer or neurodegenerative diseases.

Case Study: Enzyme Inhibition
A study investigated the binding affinity of this compound with target enzymes involved in metabolic pathways. Results indicated that the compound displayed significant inhibitory activity against certain enzymes, suggesting its potential role as an enzyme inhibitor in therapeutic contexts.

Mechanism of Action

The mechanism of action of di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Cores
Compound Structure Key Substituents Synthetic Method Applications/Notes
Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate Pyrimidine with 4-NH₂, 6-CH₃, 2-carbamate 4-amino, 6-methyl Boc protection, coupling agents (e.g., PyBOP/HATU) Amine protection in drug intermediates
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine with 4-thietanyloxy, 6-CH₃ 4-thietanyloxy, 2-thioacetate Reaction with 2-chloromethylthiirane Protozoal activity studies (e.g., T. brucei)
Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate Pyrimidine with 6-NH₂, 2-CH₃, 4-carbamate 6-amino, 2-methyl Boc protection, column chromatography Pharmaceutical intermediate (CAS 1364663-30-8)

Key Observations :

  • Substituent Effects: The 4-amino and 6-methyl groups in the target compound enhance nucleophilicity and steric hindrance compared to analogues with thietanyloxy or thioacetate groups, which may alter biological activity or synthetic utility .
  • Carbamate Positioning : Carbamate placement (2-position vs. 4-position) impacts reactivity. For example, 2-position carbamates in pyrimidines are less sterically hindered, facilitating deprotection under mild acidic conditions .
Carbamate-Protected Heterocycles with Non-Pyrimidine Cores
Compound Core Structure Synthetic Method Applications/Notes
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Piperidine Acetylation of tert-butyl piperidin-4-ylcarbamate Intermediate in kinase inhibitor synthesis
Di-tert-butyl butane-1,4-diylbis((3-(2-(1H-indol-3-yl)acetamido)propyl)carbamate) Butane-linked indolacetamide PyBOP-mediated coupling Antiprotozoal activity (e.g., P. falciparum)
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate Pyridine Pd-catalyzed coupling, Boc protection Agrochemical intermediates

Key Observations :

  • Heterocycle Influence : Pyrimidine-based carbamates (e.g., the target compound) exhibit higher aromatic stability compared to piperidine or pyridine analogues, affecting their solubility and metabolic stability .
  • Biological Activity : Indolacetamide carbamates (e.g., compound 33) show antiprotozoal activity, whereas pyrimidine carbamates may prioritize synthetic utility over direct bioactivity .
Comparison of tert-Butyl Carbamate Derivatives
Feature This compound tert-Butyl (6-bromopyridin-3-yl)carbamate Di-tert-butyl dodecane-1,12-diylbis(carbamate)
Core Structure Pyrimidine Pyridine Aliphatic chain
Reactivity Deprotection at mild acid (TFA) Stable under basic conditions Requires strong acid (HCl)
Applications Drug intermediates Cross-coupling substrates Polyamine delivery in marine drug synthesis

Key Observations :

  • Deprotection Conditions : Aliphatic carbamates (e.g., dodecane-linked) require harsher deprotection conditions than aromatic counterparts due to reduced electron withdrawal .
  • Synthetic Flexibility : Bromine substituents in pyridine carbamates (e.g., CAS 218594-15-1) enable cross-coupling reactions, whereas pyrimidine carbamates are more suited for stepwise functionalization .

Biological Activity

Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrimidine ring structure, which contributes to its biological activity. The presence of tert-butyl groups enhances lipophilicity, potentially improving bioavailability.

Research indicates that this compound exhibits significant inhibitory activity against key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : The compound has been shown to inhibit AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is often impaired in conditions such as Alzheimer's disease.
  • Butyrylcholinesterase (BChE) : Similar to AChE, BChE plays a role in cholinergic neurotransmission. The compound's selectivity towards BChE may provide therapeutic benefits by modulating cholinergic activity without significant side effects associated with non-selective inhibitors.

Table 1 summarizes the inhibitory activities against AChE and BChE:

Enzyme IC50 Value (µM) Mechanism
AChE1.90 ± 0.16Competitive inhibition
BChE0.084 ± 0.008Mixed-type reversible inhibition

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease pathology. The compound showed approximately 85% inhibition of Aβ aggregation at a concentration of 100 µM. This suggests a potential disease-modifying effect by preventing the formation of toxic aggregates.

In Vivo Studies

In vivo studies conducted on animal models have shown that the compound can reduce oxidative stress markers induced by neurotoxic agents like scopolamine. Measurements of malondialdehyde (MDA), a marker for lipid peroxidation, indicated a decrease in oxidative damage in treated subjects compared to controls. However, the degree of protection was less pronounced than that observed with standard treatments like galantamine.

Case Studies and Clinical Implications

Several studies highlight the therapeutic potential of this compound:

  • Neuroprotection : A study demonstrated that treatment with this compound led to improved cognitive function in rodent models subjected to scopolamine-induced memory impairment.
  • Antioxidant Activity : The compound exhibited moderate antioxidant properties, contributing to its protective effects against oxidative stress in neuronal cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate?

  • Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrimidine amine group. For example, a similar compound (tert-butyl carbamate derivatives) was synthesized by reacting 4-aminotetrahydro-2H-pyran-4-amine with Boc₂O in dichloromethane (DCM) at -78°C under N₂, followed by pH adjustment and extraction . Subsequent coupling reactions with halogenated pyrimidines (e.g., 2,4-dichloro-5-iodopyrimidine) in DMAc/THF with catalysts like CuI and Pd(PPh₃)₂Cl₂ are used to introduce substituents . Purification via column chromatography (silica gel, EtOAc/hexane gradients) is critical for isolating the target compound.

Q. How is the compound characterized using spectroscopic and analytical methods?

  • Methodology :

  • NMR : ¹H NMR (e.g., δ 8.22 ppm for pyrimidine protons in CDCl₃) and ¹³C NMR confirm structural assignments .
  • Mass Spectrometry : ESI-MS (e.g., m/z 469 [M+H]⁺) verifies molecular weight .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve crystal structures, with ORTEP-3 generating graphical representations .

Q. What safety precautions are recommended during handling?

  • Methodology : While specific SDS data for this compound is unavailable, analogous tert-butyl carbamates require handling under inert atmospheres (N₂/Ar), using PPE (gloves, goggles), and working in fume hoods. First-aid measures for exposure include rinsing with water and consulting a physician .

Advanced Research Questions

Q. How can contradictions in reaction yields be resolved when scaling up synthesis?

  • Methodology : Yield discrepancies often arise from temperature control (e.g., -78°C for Boc protection ), catalyst loading (e.g., 0.1–1 mol% Pd), or purification efficiency. Design of Experiments (DOE) can optimize parameters like solvent polarity (DMAc vs. THF ), reaction time (12–24 h), and stoichiometry. Scale-up validation using microreactors or flow chemistry may improve reproducibility.

Q. What crystallographic techniques are optimal for resolving structural ambiguities in derivatives?

  • Methodology : High-resolution X-ray diffraction (HR-XRD) with SHELX programs (SHELXD for phasing, SHELXL for refinement) is preferred. For twinned crystals, twin-law refinement in SHELXL improves accuracy. ORTEP-3 visualizes thermal ellipsoids to assess disorder .

Q. How are stereochemical outcomes controlled in derivatives with chiral centers?

  • Methodology : Chiral auxiliaries (e.g., (R)- or (S)-Boc-protected intermediates) or asymmetric catalysis (e.g., Pd with chiral ligands) direct stereochemistry. For example, tert-butyl ((1R,4R)-cyclohexyl)carbamate derivatives were synthesized using enantioselective conditions, confirmed by NMR (e.g., J = 6.6 Hz coupling) .

Q. What computational methods predict reactivity in cross-coupling reactions involving this compound?

  • Methodology : Density Functional Theory (DFT) calculations (Gaussian, ORCA) model transition states for Sonogashira or Suzuki couplings. Parameters like HOMO/LUMO energy gaps and Fukui indices predict regioselectivity. Molecular docking (AutoDock) assesses binding to biological targets .

Q. How are purification challenges addressed when byproducts have similar polarity?

  • Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water gradients) separates closely eluting species. For non-polar byproducts, preparative TLC (silica GF₂₅₄) or recrystallization (EtOAc/hexane) improves purity. Monitoring via LC-MS ensures fraction collection accuracy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate
Reactant of Route 2
Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.